molecular formula C13H9N3S2 B2583351 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile CAS No. 96750-38-8

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile

Cat. No.: B2583351
CAS No.: 96750-38-8
M. Wt: 271.36
InChI Key: VUFFGICTXKFLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is a heterocyclic compound featuring a thiophene ring substituted with amino, cyanomethylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Addition of the Cyanomethylsulfanyl Group: This step involves the reaction of a thiol with a halomethyl cyanide under basic conditions to form the cyanomethylsulfanyl group.

    Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.

    Substitution: The amino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic structures. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their structural similarity to biologically active molecules.

Medicine

Medicinal chemistry explores this compound for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-thiophenecarbonitrile: Lacks the phenyl and cyanomethylsulfanyl groups, making it less versatile in chemical modifications.

    4-Phenyl-2-thiophenecarbonitrile: Lacks the amino and cyanomethylsulfanyl groups, reducing its potential biological activity.

    5-[(Cyanomethyl)sulfanyl]-2-thiophenecarbonitrile: Lacks the amino and phenyl groups, limiting its applications in medicinal chemistry.

Uniqueness

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is unique due to the combination of its functional groups, which provide a balance of chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.

Properties

IUPAC Name

3-amino-5-(cyanomethylsulfanyl)-4-phenylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c14-6-7-17-13-11(9-4-2-1-3-5-9)12(16)10(8-15)18-13/h1-5H,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFFGICTXKFLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2N)C#N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.